3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one is a complex organic compound that features a combination of chlorophenyl, fluorophenyl, and dihydropyrazinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is then reacted with 4-fluorobenzyl bromide under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the chlorophenyl and fluorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Industry: Employed as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfanyl and fluorophenyl groups may play a crucial role in binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole
- 4-(4-Chlorophenyl)-3-methyl-4H-1,2,4-triazole
- 5-{[(4-Chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one is unique due to the presence of both chlorophenyl and fluorophenyl groups, which provide distinct electronic and steric properties. This combination can result in unique reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H12ClFN2OS |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)pyrazin-2-one |
InChI |
InChI=1S/C17H12ClFN2OS/c18-13-3-1-12(2-4-13)11-23-16-17(22)21(10-9-20-16)15-7-5-14(19)6-8-15/h1-10H,11H2 |
InChI Key |
CWXWIXYPZQNHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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